molecular formula C28H24N4O2S2 B2519044 2-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)-3-phenethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1242876-69-2

2-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)-3-phenethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2519044
CAS RN: 1242876-69-2
M. Wt: 512.65
InChI Key: QZNRVRXSWPATSP-UHFFFAOYSA-N
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Description

The compound "2-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)-3-phenethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one" is a complex molecule that appears to be related to various heterocyclic compounds with potential biological activities. The papers provided discuss several derivatives of pyrido and thieno pyrimidinones, which are compounds known for their diverse pharmacological properties, including antimicrobial and antitumor activities .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, often starting with aminothiophenes or pyridines, which are then subjected to condensation reactions to form the pyrimidinone core . For example, the synthesis of thieno[2,3-b]pyridine-fused pyrimidinones involves a tandem protocol utilizing microwave irradiation followed by a reaction with arylazole-based amines . Similarly, classical antifolates with a pyrrolo[2,3-d]pyrimidine scaffold were synthesized through a concise sequence starting from diamino or amino-oxo methylpyrrolopyrimidines .

Molecular Structure Analysis

The molecular structure of pyrido and thieno pyrimidinones is characterized by the presence of a pyrimidinone core fused to a pyridine or thiophene ring. These structures can be further modified by introducing various substituents, which can significantly affect their biological activity . The presence of specific functional groups, such as thioether, hydroxyl, or methyl groups, plays a crucial role in the interaction of these compounds with biological targets .

Chemical Reactions Analysis

The chemical reactivity of these compounds often involves their interaction with enzymes or biological receptors. For instance, pyrido[1,2-a]pyrimidin-4-one derivatives have been tested as aldose reductase inhibitors, where the presence of phenol or catechol moieties is crucial for pharmacophoric recognition . Additionally, the reactivity under phase transfer conditions has been explored for the selective S-alkylation of pyrido[2,3-d]pyrimidinones .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents can enhance their drug-like properties, as indicated by SwissADME predictions for a series of thieno[2,3-b]pyridine-fused pyrimidinones . Moreover, the antimicrobial and antitumor activities of these compounds are often evaluated in vitro, providing insights into their potential therapeutic applications .

Scientific Research Applications

Synthesis and Antitumor Activity

Research has demonstrated the synthesis of related thieno[3,2-d]pyrimidine derivatives, highlighting their potent antitumor and antibacterial properties. A study by Hafez, Alsalamah, and El-Gazzar (2017) synthesized a series of compounds, including thieno[3,2-d]pyrimidinones, which were evaluated for their in vitro activity against liver, colon, and lung cancer cell lines. The compounds exhibited higher activity against all tested cell lines than doxorubicin, a standard anticancer drug. This suggests the compound's framework may hold potential for developing new anticancer therapies Hafez, Alsalamah, & El-Gazzar, 2017.

Antimicrobial Properties

The synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives for their antimicrobial properties were also explored. Compounds synthesized in the framework of thieno[3,2-d]pyrimidinones showed high activity against Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents. The study underscores the importance of structural modifications in enhancing antimicrobial efficacy Hafez, Alsalamah, & El-Gazzar, 2017.

Potential for Dual Inhibitory Activity

Another significant research finding is related to the design and synthesis of compounds as dual inhibitors of key enzymes involved in cancer cell growth. Gangjee, Lin, Kisliuk, and McGuire (2005) synthesized derivatives that showed potent inhibitory activity against both dihydrofolate reductase (DHFR) and thymidylate synthase (TS), enzymes critical for DNA synthesis in cancer cells. This dual inhibitory action presents a promising avenue for anticancer drug development Gangjee, Lin, Kisliuk, & McGuire, 2005.

properties

IUPAC Name

4-[[4-(2-oxopyrrolidin-1-yl)phenyl]methylsulfanyl]-5-(2-phenylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4O2S2/c33-23-9-5-16-31(23)21-12-10-20(11-13-21)18-35-28-30-24-22-8-4-15-29-26(22)36-25(24)27(34)32(28)17-14-19-6-2-1-3-7-19/h1-4,6-8,10-13,15H,5,9,14,16-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNRVRXSWPATSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)CSC3=NC4=C(C(=O)N3CCC5=CC=CC=C5)SC6=C4C=CC=N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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